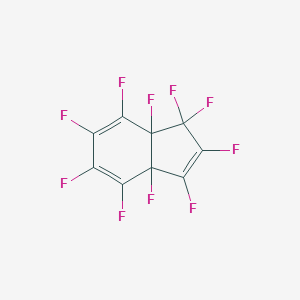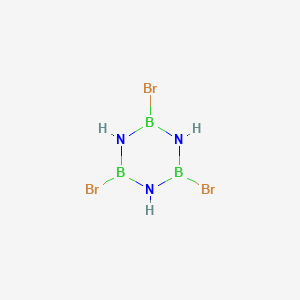![molecular formula C18H18N2O7S B079316 (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 10390-44-0](/img/structure/B79316.png)
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as Cefpodoxime proxetil, is a third-generation oral cephalosporin antibiotic. It is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Cefpodoxime proxetil is a prodrug that is converted to its active form, cefpodoxime, after administration.
Mecanismo De Acción
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.
Efectos Bioquímicos Y Fisiológicos
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been shown to have a broad spectrum of activity against various bacteria. It has good bioavailability after oral administration and is rapidly absorbed from the gastrointestinal tract. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil is excreted primarily in the urine and has a half-life of approximately 2-3 hours in adults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has several advantages for use in laboratory experiments. It is a well-established antibiotic with a known mechanism of action and has been extensively studied for its antibacterial activity. It is also readily available and relatively inexpensive. However, one limitation of cefpodoxime proxetil is that it is only effective against bacteria that are susceptible to its mechanism of action.
Direcciones Futuras
There are several future directions for research on cefpodoxime proxetil. One area of interest is the development of new formulations or delivery systems to improve its pharmacokinetics and pharmacodynamics. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to evaluate its safety and efficacy in various patient populations, such as children and elderly patients.
Métodos De Síntesis
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil can be synthesized via a multistep process. The first step involves the protection of the amino group of 7-aminocephalosporanic acid (7-ACA) with a phenoxyacetyl group. The protected 7-ACA is then reacted with 3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid to form cefpodoxime proxetil.
Aplicaciones Científicas De Investigación
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to be effective against strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, among others. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has also been studied for its pharmacokinetics and pharmacodynamics, as well as its safety and tolerability in various patient populations.
Propiedades
Número CAS |
10390-44-0 |
|---|---|
Nombre del producto |
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Fórmula molecular |
C18H18N2O7S |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N2O7S/c1-10(21)26-7-11-9-28-17-14(16(23)20(17)15(11)18(24)25)19-13(22)8-27-12-5-3-2-4-6-12/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 |
Clave InChI |
WJJYDNKVEGMTBM-RHSMWYFYSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




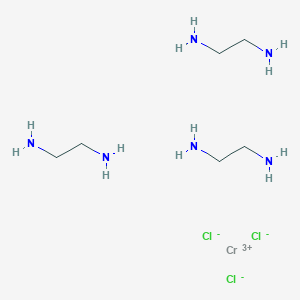
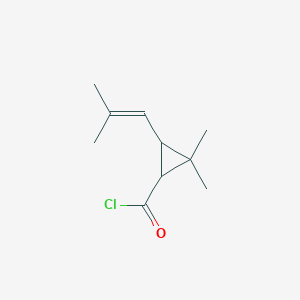
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
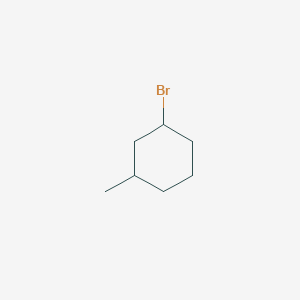
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
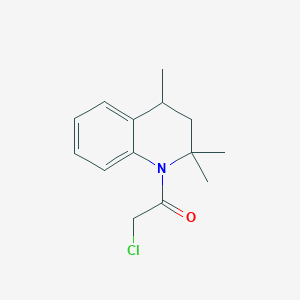
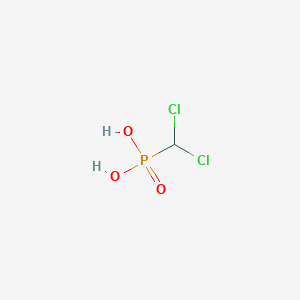



![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
